molecular formula C6H16Cl2N2O B1452564 (Oxan-2-ylmethyl)hydrazine dihydrochloride CAS No. 1240527-93-8

(Oxan-2-ylmethyl)hydrazine dihydrochloride

Cat. No.: B1452564
CAS No.: 1240527-93-8
M. Wt: 203.11 g/mol
InChI Key: RQDDVRLFZABQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Oxan-2-ylmethyl)hydrazine dihydrochloride (CAS: 1240527-93-8 ) is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery . This molecule features a reactive hydrazine functional group attached to an oxane (tetrahydropyran) heterocyclic ring via a methylene linker, presented as a stable dihydrochloride salt. The compound serves as a valuable heterocyclic building block for the synthesis of more complex molecules. Its structure, which combines a oxygen-containing saturated ring with a nucleophilic hydrazine, makes it a versatile precursor for generating libraries of novel compounds, including the class of thiosemicarbazones which have documented research applications in various fields . The dihydrochloride salt form enhances the compound's stability and solubility profile, facilitating its use in various experimental conditions. As a key pharmaceutical intermediate , it can be utilized in the exploration of new therapeutic agents. Attention: This product is for research use only and is not intended for human or veterinary or diagnostic applications. Proper handling procedures should be followed, and the material should be stored in a cool, dry place under an inert atmosphere .

Properties

IUPAC Name

oxan-2-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDDVRLFZABQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxan-2-ylmethyl)hydrazine dihydrochloride typically involves the reaction of oxan-2-ylmethyl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps :

    Preparation of Oxan-2-ylmethyl Hydrazine: This intermediate is synthesized through the reaction of oxan-2-ylmethyl chloride with hydrazine hydrate.

    Formation of Dihydrochloride Salt: The oxan-2-ylmethyl hydrazine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically obtained as a powder with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

(Oxan-2-ylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-ylmethyl oxides, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

(Oxan-2-ylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (Oxan-2-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazine dihydrochloride derivatives differ primarily in their substituent groups, which influence stability, reactivity, and applications. Key examples include:

Compound Name Substituent Group Molecular Formula Key Properties/Applications Stability Concerns
(Oxan-2-ylmethyl)hydrazine dihydrochloride Oxan-2-ylmethyl (tetrahydropyranylmethyl) C₅H₁₄Cl₂N₂O Industrial synthesis, reducing agent Moderate (hydrochloride salts generally stable)
1,2-Dimethylhydrazine dihydrochloride Two methyl groups C₂H₁₀Cl₂N₂ Potent carcinogen (angiosarcomas in hamsters) Low; metabolic activation required for toxicity
(2-Phenylethyl)hydrazine dihydrochloride (Phenelzine) 2-Phenylethyl C₈H₁₄Cl₂N₂ Antidepressant (monoamine oxidase inhibitor) Hygroscopic; requires inert storage
(4-Methoxybenzyl)hydrazine dihydrochloride 4-Methoxybenzyl C₈H₁₄Cl₂N₂O Intermediate for SHP2 inhibitors Melts at 194–195°C (decomposition)
2-Naphthylhydrazine hydrochloride 2-Naphthyl (monohydrochloride) C₁₀H₁₁ClN₂ Dye synthesis, analytical chemistry Light-sensitive; unstable in aqueous alkali

Stability and Reactivity

  • Steric and Electronic Effects : Larger substituents (e.g., diphenyl-dibenzyl groups in diphenyl-dibenzylhydrazine dihydrochloride) reduce stability due to steric strain and weak N–N bonds in pentavalent nitrogen systems . The oxan-2-ylmethyl group in the target compound offers moderate steric bulk while enhancing solubility in polar solvents.
  • Redox Activity : Hydrazine dihydrochloride derivatives are strong reducing agents. For example, hydrazine dihydrochloride reduces Sn⁴+ to Sn²+ in perovskite solar cells, improving film quality and device efficiency . Similar reactivity is expected for the oxan-2-ylmethyl variant, though specific data are lacking.

Biological Activity

(Oxan-2-ylmethyl)hydrazine dihydrochloride is a chemical compound characterized by its unique structural features, including a hydrazine group and an oxane ring. Its molecular formula is C₆H₁₅Cl₂N₂O, with a molecular weight of approximately 189.08 g/mol. This compound has garnered attention due to its potential applications in biological and pharmaceutical research, particularly regarding its biological activities and mechanisms of action.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its reactivity and potential biological interactions. The presence of the hydrazine moiety suggests possible applications in medicinal chemistry, where hydrazines are often linked to various biological activities.

Property Value
Molecular FormulaC₆H₁₅Cl₂N₂O
Molecular Weight189.08 g/mol
Functional GroupsHydrazine, Oxane

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further pharmacological investigations.
  • Potential Antitumor Activity : The structural features of the compound indicate it may interact with various cellular pathways, potentially leading to antitumor effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, although specific targets are still under investigation.

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound interacts with biological macromolecules such as proteins and nucleic acids, influencing various biochemical pathways. This interaction could involve covalent bonding with nucleophilic sites on proteins or modulation of receptor activity.

Case Studies and Research Findings

While comprehensive studies specific to this compound remain limited, related compounds have provided insights into its potential efficacy:

  • In Vitro Studies : Research on similar hydrazine derivatives has shown promising results in inhibiting cancer cell lines and microbial growth.
  • Structural Analogues : Compounds with similar structures have been investigated for their biological activity, suggesting that this compound may share similar properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound Name Molecular Formula Key Features
This compoundC₆H₁₅Cl₂N₂OPotential antimicrobial and antitumor activity
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochlorideC₅H₁₄Cl₂N₂OUsed in synthesis; potential biological activity
[(Oxan-3-yl)methyl]hydrazine hydrochlorideC₆H₁₅ClN₂OSimilar hydrazine structure; potential applications

Future Directions

Further research is needed to elucidate the specific biological mechanisms of this compound. This includes:

  • Detailed studies on its interaction with various enzymes and receptors.
  • Exploration of its potential as a therapeutic agent in oncology and infectious diseases.
  • Investigation into the synthesis of derivatives that may enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (oxan-2-ylmethyl)hydrazine dihydrochloride, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often prepared by reacting hydrazine hydrate with halogenated oxane precursors under reflux in acidic conditions . Purity validation requires HPLC with UV detection (e.g., using p-dimethylaminobenzaldehyde as a derivatizing agent at 458 nm) or LC-MS to confirm molecular mass . Cross-validate results against pharmacopeial standards where applicable .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR to resolve the oxane ring and hydrazine moiety (e.g., methylene protons adjacent to nitrogen at δ 3.5–4.0 ppm).
  • Elemental analysis to verify stoichiometry (C, H, N, Cl content).
  • X-ray crystallography for structural elucidation if single crystals are obtainable .

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer : Store under inert gas (argon) at −20°C in airtight, light-resistant containers. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH), monitoring degradation via HPLC every 7 days for 4 weeks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : Systematically vary:

  • Molar ratios (e.g., hydrazine:halogenated precursor from 1:1 to 1:2).
  • Acid concentration (e.g., HCl from 1–6 M) to control protonation of intermediates.
  • Reaction time/temperature (e.g., 12–24 hours at 60–100°C under reflux).
    Use Design of Experiments (DoE) software to identify optimal parameters and reduce side products like imidazole derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate target interactions : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., enzymes or receptors).
  • Replicate under controlled conditions : Address discrepancies in IC₅₀ values by repeating experiments with purified batches and eliminating solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. How can researchers quantify trace impurities in this compound batches?

  • Methodological Answer :

  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels via MRM (multiple reaction monitoring).
  • Headspace GC-MS : Identify volatile by-products (e.g., residual solvents or hydrazine derivatives).
  • NMR spectroscopy (¹H-¹³C HSQC) to detect structural analogs .

Q. What experimental designs are suitable for studying the compound’s role in metal ion reduction?

  • Methodological Answer :

  • Reduction kinetics : Monitor rhenium(IV) or other metal ion reduction using UV-Vis spectroscopy at λ_max specific to the metal complex (e.g., 350 nm for hexachlororhenate).
  • Optimize stoichiometry : Titrate hydrazine derivatives against metal perrhenate in HCl (1–6 M) at boiling temperatures, quantifying unreacted metal via ICP-OES .

Methodological Notes for Data Integrity

  • Cross-validation : Always compare analytical results with orthogonal methods (e.g., NMR vs. LC-MS) .
  • Safety protocols : Adhere to OSHA guidelines for hydrazine handling (e.g., fume hoods, PPE) due to potential carcinogenicity .
  • Waste management : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Reactant of Route 2
(Oxan-2-ylmethyl)hydrazine dihydrochloride

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